

# "Methyl 1-methylpyrrole-2-carboxylate" physical and chemical properties

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Methyl 1-methylpyrrole-2-carboxylate**

Cat. No.: **B1267042**

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## An In-depth Technical Guide to Methyl 1-methylpyrrole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Methyl 1-methylpyrrole-2-carboxylate** is a substituted pyrrole derivative of interest in organic synthesis and medicinal chemistry. This technical guide provides a comprehensive overview of its physical and chemical properties, drawing from available spectral and physicochemical data. The document also outlines a representative experimental protocol for its synthesis and purification, intended to serve as a practical resource for laboratory professionals.

## Chemical Identity and Physical Properties

This section details the fundamental identifiers and physical characteristics of **Methyl 1-methylpyrrole-2-carboxylate**.

Property	Value	Reference
Molecular Formula	C <sub>7</sub> H <sub>9</sub> NO <sub>2</sub>	[1]
Molecular Weight	139.15 g/mol	[1]
CAS Number	37619-24-2	[2]
IUPAC Name	methyl 1-methylpyrrole-2-carboxylate	[1]
Appearance	Clear colorless to yellow to orange liquid	
Boiling Point	96-98 °C at 15 mmHg	
Refractive Index	1.5195-1.5225 at 20°C	

Note: A definitive experimental melting point and specific solubility data in various solvents are not readily available in the reviewed literature.

## Spectroscopic Data

The following tables summarize the key spectral data for the characterization of **Methyl 1-methylpyrrole-2-carboxylate**.

### Mass Spectrometry

m/z	Intensity
139	100%
108	80%
80	60%
53	40%
39	20%

Data Source: NIST Mass Spectrometry Data Center[1]

## Infrared (IR) Spectroscopy

A gas-phase IR spectrum is available from the NIST/EPA Gas-Phase Infrared Database. Key absorption bands are expected for C-H, C=O (ester), and C-N bonds characteristic of the molecule's structure.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Both  $^1\text{H}$  NMR and  $^{13}\text{C}$  NMR data are crucial for the structural confirmation of **Methyl 1-methylpyrrole-2-carboxylate**. While specific peak assignments with coupling constants were not found in the initial search,  $^{13}\text{C}$  NMR spectral data is available through SpectraBase.[\[1\]](#)[\[3\]](#)

## Chemical Properties and Reactivity

**Methyl 1-methylpyrrole-2-carboxylate** possesses the characteristic reactivity of an ester and a pyrrole ring. The ester functional group can undergo hydrolysis under acidic or basic conditions to yield 1-methylpyrrole-2-carboxylic acid and methanol. The pyrrole ring is an electron-rich aromatic system, susceptible to electrophilic substitution, although the electron-withdrawing nature of the carboxylate group at the 2-position will influence the regioselectivity of such reactions.

## Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **Methyl 1-methylpyrrole-2-carboxylate** was not found in the searched literature, a standard and reliable method for its preparation is the Fischer esterification of its corresponding carboxylic acid precursor, 1-methylpyrrole-2-carboxylic acid.

## Synthesis of Methyl 1-methylpyrrole-2-carboxylate via Fischer Esterification (Representative Protocol)

This protocol is based on the general principles of Fischer esterification and is adapted for the specific substrate.[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)

### Materials:

- 1-Methylpyrrole-2-carboxylic acid

- Methanol (anhydrous)
- Concentrated Sulfuric Acid ( $\text{H}_2\text{SO}_4$ )
- Sodium Bicarbonate ( $\text{NaHCO}_3$ ), saturated solution
- Brine (saturated  $\text{NaCl}$  solution)
- Anhydrous Magnesium Sulfate ( $\text{MgSO}_4$ ) or Sodium Sulfate ( $\text{Na}_2\text{SO}_4$ )
- Ethyl acetate
- Round-bottom flask
- Reflux condenser
- Heating mantle or oil bath
- Separatory funnel
- Beakers and Erlenmeyer flasks
- Rotary evaporator

**Procedure:**

- Reaction Setup: In a clean, dry round-bottom flask, dissolve 1-methylpyrrole-2-carboxylic acid in an excess of anhydrous methanol (e.g., 10-20 equivalents).
- Acid Catalyst Addition: To this solution, carefully and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.3 equivalents) while stirring.
- Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux using a heating mantle or oil bath. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- Work-up: After the reaction is complete (as indicated by TLC, typically several hours), allow the mixture to cool to room temperature.

- Solvent Removal: Remove the excess methanol using a rotary evaporator.
- Extraction: Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.
- Washing: Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to neutralize the acid catalyst) and then with brine.
- Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- Solvent Evaporation: Filter off the drying agent and remove the ethyl acetate using a rotary evaporator to obtain the crude **Methyl 1-methylpyrrole-2-carboxylate**.

## Purification

The crude product can be purified by vacuum distillation. Given the reported boiling point of 96-98 °C at 15 mmHg, a fractional distillation setup under reduced pressure is recommended to obtain the pure product.

## Visualizations

### Fischer Esterification Workflow

The following diagram illustrates the general workflow for the synthesis of **Methyl 1-methylpyrrole-2-carboxylate** via Fischer esterification.

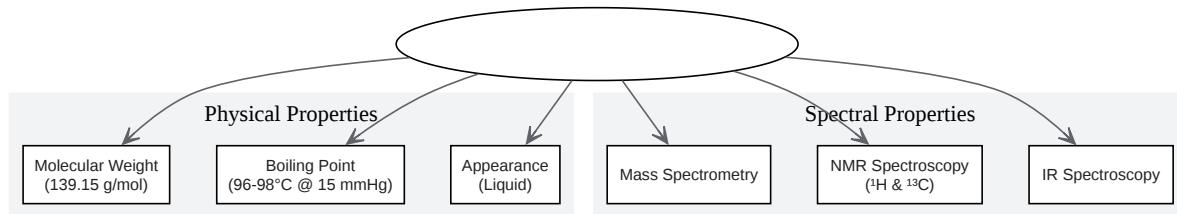


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Caption: Workflow for the synthesis and purification of **Methyl 1-methylpyrrole-2-carboxylate**.

## Logical Relationship of Properties

This diagram shows the relationship between the chemical structure and its resulting physical and spectral properties.



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Caption: Relationship between the chemical structure and its properties.

## Safety and Handling

Handle **Methyl 1-methylpyrrole-2-carboxylate** in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

## Conclusion

This technical guide provides a consolidated resource on the physical and chemical properties of **Methyl 1-methylpyrrole-2-carboxylate**. While a specific, validated synthesis protocol is not available in the public literature, the provided representative Fischer esterification method offers a reliable starting point for its preparation in a laboratory setting. The compiled spectral data will be invaluable for the structural confirmation and characterization of this compound in research and development applications.

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Address: 3281 E Guasti Rd  
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Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)